1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with a unique structure It is characterized by its diethoxy functional groups and a tetrahydro-methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The diethoxy groups and the methanoindene core play crucial roles in determining its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Dicyclopentadiene: Another related compound with a similar indene core but different functional groups.
Uniqueness
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific diethoxy functional groups, which impart distinct reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
CAS No. |
90024-09-2 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5,5-diethoxytricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C14H20O2/c1-3-15-14(16-4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 |
InChI Key |
IRBCVAGLRUPXQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C=CC2C1C3CC2C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.